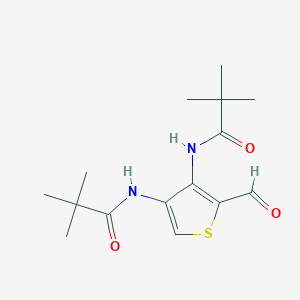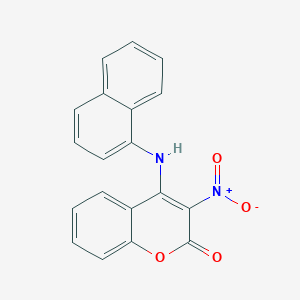![molecular formula C25H36O2Si B14389507 Ethyl 2-[methyl(diphenyl)silyl]decanoate CAS No. 89638-16-4](/img/structure/B14389507.png)
Ethyl 2-[methyl(diphenyl)silyl]decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[methyl(diphenyl)silyl]decanoate is an organosilicon compound that features a silicon atom bonded to a methyl group and two phenyl groups, with an ethyl ester group attached to a decanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[methyl(diphenyl)silyl]decanoate typically involves the reaction of a silyl chloride with an alcohol in the presence of a base. One common method is the reaction of methyl(diphenyl)silyl chloride with ethyl 2-decanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[methyl(diphenyl)silyl]decanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl 2-[methyl(diphenyl)silyl]decanol.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 2-[methyl(diphenyl)silyl]decanoate involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can act as a protecting group in organic synthesis, temporarily masking reactive sites and allowing for selective reactions to occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[trimethylsilyl]decanoate: Similar structure but with three methyl groups attached to the silicon atom.
Ethyl 2-[dimethyl(phenyl)silyl]decanoate: Contains two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness
Ethyl 2-[methyl(diphenyl)silyl]decanoate is unique due to the presence of two phenyl groups attached to the silicon atom, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain applications, such as increased stability and specific binding properties.
Propriétés
Numéro CAS |
89638-16-4 |
|---|---|
Formule moléculaire |
C25H36O2Si |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
ethyl 2-[methyl(diphenyl)silyl]decanoate |
InChI |
InChI=1S/C25H36O2Si/c1-4-6-7-8-9-16-21-24(25(26)27-5-2)28(3,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,4-9,16,21H2,1-3H3 |
Clé InChI |
OOGUYQVZJFWQAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)




![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)

silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)

